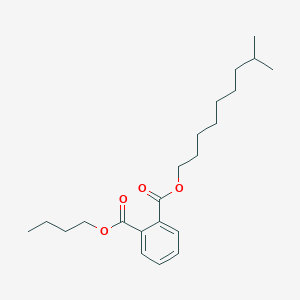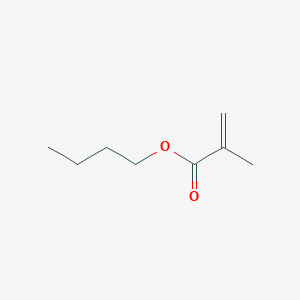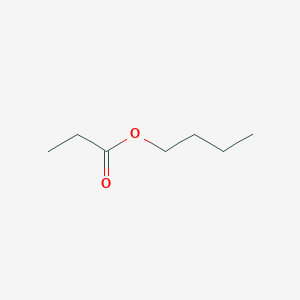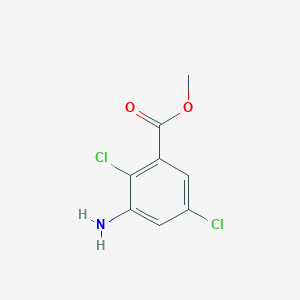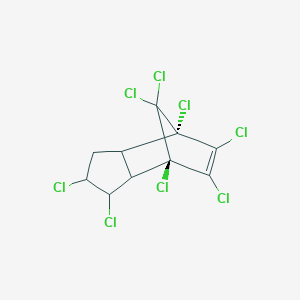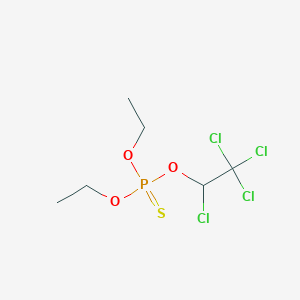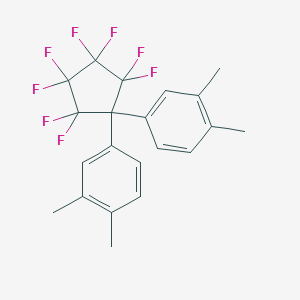
Cycloprate
Descripción general
Descripción
Cycloprate, known by its IUPAC name hexadecyl cyclopropanecarboxylate, is a synthetic acaricide primarily used to control spider mites on fruit crops such as apples, citrus, and strawberries . It was introduced around 1975 and has since become obsolete in many regions . This compound is characterized by its low oral mammalian toxicity and irritant properties .
Mecanismo De Acción
Target of Action
Cycloprate, also known as hexadecyl cyclopropanecarboxylate , is a synthetic compound that was primarily used as an acaricide . It was mainly used to control spider mites on fruit crops . .
Mode of Action
It was known to be active against eggs, suggesting it may interfere with the reproductive cycle of mites .
Biochemical Pathways
Cyclopropane-containing compounds have been studied for their potential as pharmacophores and for modifying the pharmacological activity level of medicines . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .
Result of Action
It was known to be an effective acaricide, suggesting it has a detrimental effect on mites .
Métodos De Preparación
The synthesis of cycloprate involves the esterification of cyclopropanecarboxylic acid with hexadecanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
Cycloprate undergoes several types of chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, potassium permanganate, and various nucleophiles. The major products formed from these reactions are cyclopropanecarboxylic acid, hexadecanol, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Cycloprate has been extensively studied for its acaricidal properties. It has shown high efficacy in controlling spider mites and other pests on fruit crops . Additionally, this compound has been evaluated for its effects on predatory mites, demonstrating minimal impact on beneficial species . In the field of chemistry, this compound serves as a model compound for studying esterification and hydrolysis reactions .
Comparación Con Compuestos Similares
Cycloprate is similar to other acaricides such as cyhexatin and DPX-3792® (2-(acetyloxy)-3-dodecyl-1,4-naphthalenedione) . this compound is unique in its specific ester structure, which imparts distinct physicochemical properties and biological activity . Unlike cyhexatin, which is a triazine derivative, this compound is an ester, making it more susceptible to hydrolysis . DPX-3792® has a different mode of action, targeting mitochondrial electron transport, whereas this compound primarily affects growth regulation .
Similar Compounds
- Cyhexatin
- DPX-3792® (2-(acetyloxy)-3-dodecyl-1,4-naphthalenedione)
- Hexadecyl cyclopropanecarboxylate derivatives
This compound’s unique ester structure and specific mode of action make it a valuable compound for both agricultural and scientific research applications.
Propiedades
IUPAC Name |
hexadecyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-20(21)19-16-17-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKKHGFMYTPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058124 | |
| Record name | Cycloprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54460-46-7 | |
| Record name | Cycloprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54460-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054460467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXADECYL CYCLOPROPANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R48M9RTUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cycloprate exhibits high ovicidal activity, primarily by disrupting egg development, leading to hatching inhibition. [, , , ] It also affects larvae and nymphs, causing mortality primarily during molting stages. [, ] While this compound demonstrates lower toxicity to adult mites, it can reduce egg production and hatching rates, suggesting a potential sterilizing effect. [, ] Its distinct mode of action, different from common acaricides like chlordimeform and tricyclohexyltin hydroxide, suggests a unique target site within mite physiology. []
A: Research indicates that this compound remains effective against strains of Tetranychus kanzawai resistant to malathion and dicofol, showcasing a lack of cross-resistance. [, ] This characteristic makes this compound a valuable tool for managing mite populations that have developed resistance to commonly used miticides.
ANone: The molecular formula of this compound is C19H36O2, and its molecular weight is 296.49 g/mol. While specific spectroscopic data from the provided research is limited, structural characterization is crucial for understanding its properties and interactions. Further research into NMR and IR spectroscopic data would provide valuable insights.
A: While specific Structure-Activity Relationship (SAR) data from the provided research is limited, studies on this compound analogues suggest that the length of the carbon chain can influence the formation of cholesterol ester conjugates. [] This finding highlights the importance of the hexadecyl chain in this compound's biological activity. Further research is needed to fully understand the impact of structural modifications on potency, selectivity, and potential for resistance development.
A: Studies reveal that this compound is primarily metabolized into cyclopropanecarboxylic acid (CPCA) in rats, apples, oranges, and beagle dogs. [, , , ] This metabolite is often found conjugated to polar molecules, such as carnitine in rats. [] Notably, high doses of this compound can deplete carnitine levels in rat hearts, suggesting a potential mechanism for its selective toxicity. []
A: this compound's effectiveness against various mite species, including those resistant to other miticides, positions it as a valuable tool for integrated pest management programs. [, , ] Field trials on strawberries demonstrate its potential for controlling Tetranychus urticae populations, with efficacy comparable to cyhexatin. [] Additionally, its low toxicity to the predatory mite Metaseiulus occidentalis makes it suitable for integrated control strategies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





